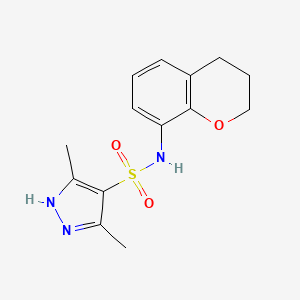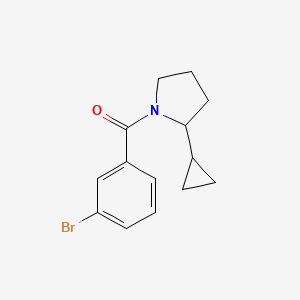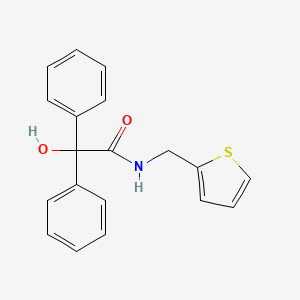![molecular formula C20H23N3O B6639381 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for further research.
In addition to its anti-cancer activity, 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound has potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-inflammatory effects through multiple pathways. One of the primary pathways is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been shown to have antioxidant activity, which may play a role in its therapeutic effects. In addition, this compound has been shown to have a low toxicity profile, making it a potential candidate for further research.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for further research in these fields. In addition, the synthesis method for this compound has been optimized for high yield and purity, making it a reliable source for scientific research.
One of the limitations of using 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol in lab experiments is its limited solubility in aqueous solutions. This may limit its potential applications in certain experiments. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol. One area of interest is in the development of analogs of this compound with improved solubility and potency. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-1-propanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction to yield the final product. This method has been optimized for high yield and purity, making it a reliable source of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol for scientific research.
properties
IUPAC Name |
1-[(1-benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16(24)12-21-13-19-15-23(14-17-8-4-2-5-9-17)22-20(19)18-10-6-3-7-11-18/h2-11,15-16,21,24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVQLNBNUTKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)